3,5-Dichloro-1-phenylpyrazin-2(1H)-one is a heterocyclic compound characterized by its pyrazinone structure, which includes two chlorine substituents at the 3 and 5 positions of the pyrazine ring and a phenyl group at the 1 position. Its molecular formula is CHClNO, and it has a molecular weight of approximately 241.07 g/mol . This compound has garnered attention in various fields of research, particularly in medicinal chemistry, due to its potential biological activities.
3,5-Dichloro-1-phenylpyrazin-2(1H)-one falls under the classification of pyrazinones, which are derivatives of pyrazine containing a carbonyl group. Pyrazinones are known for their diverse pharmacological properties, including antimicrobial and antiviral activities. The compound can be sourced from chemical suppliers or synthesized in laboratory settings through various synthetic pathways .
The synthesis of 3,5-dichloro-1-phenylpyrazin-2(1H)-one typically involves several steps:
The molecular structure of 3,5-dichloro-1-phenylpyrazin-2(1H)-one can be analyzed using techniques such as X-ray crystallography, which provides detailed information about bond lengths and angles. Key structural features include:
Data derived from crystallographic studies indicate specific bond lengths (e.g., C-Cl and C-N) that are crucial for understanding reactivity .
3,5-Dichloro-1-phenylpyrazin-2(1H)-one participates in various chemical reactions:
These reactions highlight its versatility as a building block in organic synthesis.
The mechanism of action for compounds like 3,5-dichloro-1-phenylpyrazin-2(1H)-one often involves interaction with biological targets such as enzymes or receptors. For instance:
Quantitative structure–activity relationship (QSAR) models may be employed to predict biological activity based on structural modifications.
Key physical properties include:
Chemical properties involve:
Relevant data from studies indicate melting points and spectral data (NMR, IR) that confirm structural integrity.
3,5-Dichloro-1-phenylpyrazin-2(1H)-one has several potential applications:
Its multifaceted applications underscore its significance in both academic research and pharmaceutical development.
The pyrazin-2(1H)-one scaffold (1,2-diazine) possesses intrinsic structural features that make it exceptionally valuable in rational drug design:
Crystallographic analyses of closely related N-phenylpyrazinones, such as phenyl(3,3-dichloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one)methanone (C₁₄H₈Cl₂N₂O), reveal key structural parameters: the central diazine ring adopts a planar conformation with characteristic bond lengths of 1.324–1.392 Å for C-N bonds and 1.389–1.397 Å for C-C bonds, consistent with localized double bonds within the aromatic system [4]. This planarity facilitates optimal interaction with flat binding regions in enzyme active sites.
Table 1: Key Structural Parameters from Crystallographic Analysis of Related Pyrazinone Derivatives
Bond | Length (Å) | Bond Angle (°) | Significance |
---|---|---|---|
C-N (annular) | 1.324–1.392 | - | Reflects delocalization pattern |
C=O | 1.224 | - | Strong dipole contribution |
C-Cl | 1.732–1.745 | - | Electron-withdrawing effect |
Ring planarity | - | Deviation < 0.05 Å | Facilitates π-stacking interactions |
The strategic substitution pattern in 3,5-dichloro-1-phenylpyrazin-2(1H)-one is engineered to optimize electronic, steric, and pharmacokinetic properties:
Lipophilicity Enhancement: The chloro substituents increase log P by approximately 1.2 units compared to the unsubstituted parent compound, improving membrane permeability critical for CNS-targeted therapeutics [6].
N1-Phenyl Group:
The synergistic effect of these substitutions creates a molecule with calculated polar surface area (PSA) of approximately 50 Ų and log P ~2.3, placing it within optimal ranges for blood-brain barrier penetration—a critical requirement for neuroactive agents targeting pain pathways [3].
3,5-Dichloro-1-phenylpyrazin-2(1H)-one emerged as a lead structure during the early 2010s through systematic exploration of halogenated diazine derivatives for central nervous system (CNS) targets. Initial patent activity (e.g., US10577360B2, EP2855450B1) identified its utility as a key intermediate in synthesizing multimodal analgesic agents targeting:
The compound's initial synthetic accessibility from inexpensive dichloropyrazine precursors accelerated SAR exploration. Patent data reveals that over 200 derivatives were synthesized between 2015-2020, establishing 3,5-dichloro-1-phenylpyrazin-2(1H)-one as a versatile molecular platform for generating structurally diverse bioactive molecules targeting multiple therapeutic areas.
Table 2: Therapeutic Targets of Pyrazinone Derivatives in Patent Literature
Therapeutic Area | Molecular Target | Exemplary Derivative | Patent Reference |
---|---|---|---|
Neuropathic Pain | Voltage-gated Na⁺ channels | N-(1-benzylpiperidin-4-yl)-N-(1-phenylpyrazol-3-yl)thiophene-2-carboxamide | US10577360B2 [3] |
PDE4 Inhibition | cAMP hydrolysis | [(1S)-1-[3-(cyclopropylmethoxy)-4-(difluoromethoxy)phenyl]-2-(3,5-dichloro-1-oxidopyridin-1-ium-4-yl)ethyl] 1-(4-aminophenyl)sulfonylpyrrole-2-carboxylate | EP2855450B1 [6] |
SHP2-Mediated Cancers | SHP2 Phosphatase | N-heteroaryl substituted N-azaspirocycloalkanes | ES2695242T3 [7] |
Contemporary research objectives for this lead compound focus on leveraging its inherent multifunctionality to address complex pharmacological challenges:
These objectives position 3,5-dichloro-1-phenylpyrazin-2(1H)-one as a privileged structural motif transcending traditional therapeutic boundaries, with ongoing research exploiting its synthetic versatility and unique physicochemical profile for diverse applications at the chemistry-biology interface.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1